![molecular formula C9H20NO6P B14216149 2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid CAS No. 585540-05-2](/img/structure/B14216149.png)
2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is known for its role in medicinal chemistry, particularly in the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(aminomethyl)cyclohexyl]acetic acid typically involves the reaction of cyclohexanone with formaldehyde and ammonia to form 1-(aminomethyl)cyclohexanol. This intermediate is then oxidized to 1-(aminomethyl)cyclohexanone, which undergoes a Grignard reaction with ethyl magnesium bromide to yield 2-[1-(aminomethyl)cyclohexyl]acetic acid .
Industrial Production Methods
Industrial production of this compound often involves the use of high-pressure hydrogenation and catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(aminomethyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-[1-(aminomethyl)cyclohexyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 2-[1-(aminomethyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of voltage-gated calcium channels, which play a crucial role in neuronal signaling. The compound’s interaction with these channels can inhibit excitatory neuron activity, leading to its potential therapeutic effects in conditions such as epilepsy and neuropathic pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gabapentin: A similar compound used in the treatment of epilepsy and neuropathic pain.
Pregabalin: Another related compound with similar therapeutic applications.
Mirogabalin: A newer gabapentinoid developed for the treatment of chronic pain.
Uniqueness
2-[1-(aminomethyl)cyclohexyl]acetic acid is unique due to its specific chemical structure, which allows it to interact with molecular targets in a distinct manner compared to other similar compounds.
Propriétés
Numéro CAS |
585540-05-2 |
|---|---|
Formule moléculaire |
C9H20NO6P |
Poids moléculaire |
269.23 g/mol |
Nom IUPAC |
2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid |
InChI |
InChI=1S/C9H17NO2.H3O4P/c10-7-9(6-8(11)12)4-2-1-3-5-9;1-5(2,3)4/h1-7,10H2,(H,11,12);(H3,1,2,3,4) |
Clé InChI |
WKVGHMQFNQEHCM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CC(=O)O)CN.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 4,4'-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B14216072.png)
![4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid](/img/structure/B14216075.png)

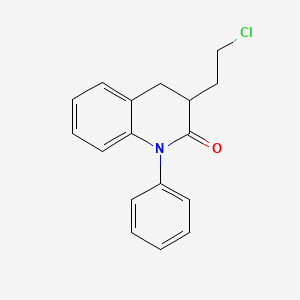
![1-Iodo-3-[(4-iodophenyl)ethynyl]benzene](/img/structure/B14216095.png)

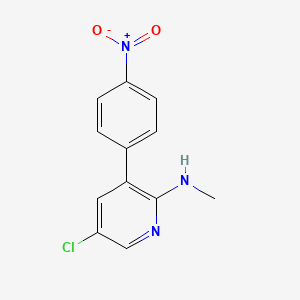


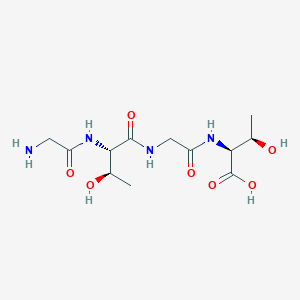
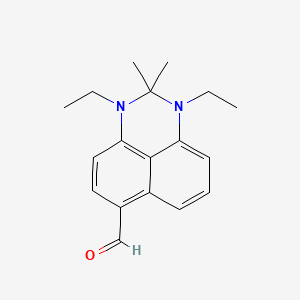
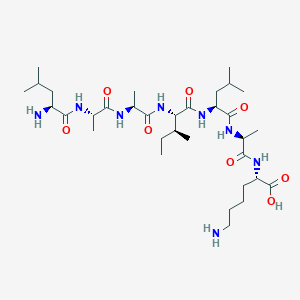
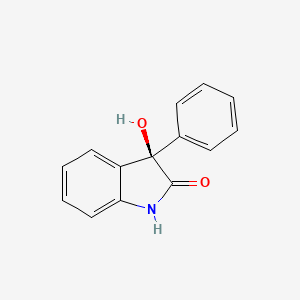
![N-[3-(1H-Imidazol-1-yl)propyl]glycine](/img/structure/B14216174.png)
